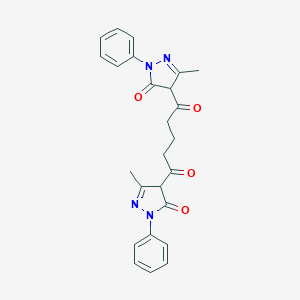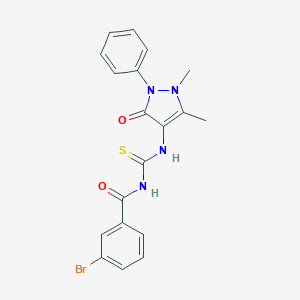![molecular formula C18H15FN4O2S B293444 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293444.png)
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as EFTT, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. Additionally, 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to modulate the expression of various proteins involved in the cell cycle, including cyclin D1, cyclin E, and CDK2.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. Additionally, 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various disease conditions.
实验室实验的优点和局限性
One of the major advantages of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
未来方向
Several future directions can be explored for the development of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential therapeutic agent. These include the optimization of its chemical structure to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in in vivo animal models, and the investigation of its potential synergistic effects with other anticancer agents. Additionally, the potential applications of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other disease conditions, such as inflammation and viral infections, can also be explored.
合成方法
The synthesis of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to obtain the corresponding carbamate intermediate. This intermediate is then treated with sodium azide to form the triazole ring, followed by the reaction with 4-fluorobenzyl bromide to introduce the fluorophenyl group. Finally, the thiadiazole ring is formed by reacting the intermediate with sulfur and sodium hydroxide.
科学研究应用
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
属性
分子式 |
C18H15FN4O2S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
6-(2-ethoxyphenyl)-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O2S/c1-2-24-15-6-4-3-5-14(15)17-22-23-16(20-21-18(23)26-17)11-25-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3 |
InChI 键 |
ZAQWSFQUAWEINZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
规范 SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293365.png)


![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293369.png)
![6-(2-Phenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293371.png)
![6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293374.png)
![2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293375.png)
![6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293377.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293380.png)
![6-[(4-Chlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293381.png)
![6-(2-Ethoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293388.png)
![Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B293391.png)